![molecular formula C15H19FN4O2S B5507263 1-(4-fluorophenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanesulfonamide](/img/structure/B5507263.png)
1-(4-fluorophenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanesulfonamide
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Description
Synthesis Analysis
The synthesis of pyrazolodiazepine derivatives typically involves multistep reactions, starting from accessible precursors like 3(5)-aryl- or methyl-1H-pyrazole-5(3)-carboxylates. A regioselective strategy is often developed for synthesizing the desired compounds, where intermediates like ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates are treated with amines resulting in oxirane ring-opening and direct cyclization, yielding pyrazolo[1,5-a][1,4]diazepin-4-ones (Dzedulionytė et al., 2022).
Molecular Structure Analysis
The molecular structure of pyrazolodiazepine derivatives is characterized by a reduced pyridine ring adopting a half-chair conformation. The orientation of substituents like the methylsulfonyl group plays a significant role in the molecular conformation, which can influence the compound's biological activity. Compounds may exhibit different molecular conformations based on the relative orientation of substituents, contributing to their distinct physical and chemical properties (Sagar et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of pyrazolodiazepine derivatives can be influenced by various functional groups attached to the core structure. For instance, the presence of a methanesulfonamide group significantly affects the compound's reactivity towards nucleophiles, leading to the formation of new derivatives through nucleophilic substitution reactions. These chemical transformations are crucial for modifying the compound's biological activity and optimizing its pharmacological profile (Ledenyova et al., 2016).
Physical Properties Analysis
The physical properties of pyrazolodiazepine derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular conformation and the presence of specific functional groups. These properties are essential for understanding the compound's behavior in biological systems and its formulation into potential therapeutic agents. Crystallization studies can provide insights into the material's suitability for structure determination by single-crystal diffraction, facilitating further molecular analysis (Kariuki et al., 2021).
Scientific Research Applications
Chemical Synthesis and Structural Analysis
1-(4-fluorophenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanesulfonamide is part of a broader class of compounds explored for various applications, including antianxiety, anticonvulsant, anti-inflammatory, and as potential agents in the synthesis of novel chemical structures. The compound's synthesis, along with its derivatives, contributes significantly to the exploration of chemical space for new therapeutic agents and materials with specific properties.
The synthesis of 4-aryl-1,3-dialkyl-6,8-dihydropyrazolo[3,4-e][1,4]diazepin-7(1H)-ones has been explored for their psychotropic activity, showing similarities to diazepam in CNS effects, indicating potential therapeutic applications in anxiety and convulsion management (Dewald, Lobbestael, & Butler, 1977).
Research into the reactivity of ruthenium(II) azido complexes with alkynes and nitriles has expanded the understanding of 1,3-dipolar cycloadditions, contributing to the synthesis of complexes with potential applications in materials science and catalysis (Miguel-Fernández et al., 2013).
The development of N-heterocycle-fused tetrahydro-1,4-diazepinones through a regioselective strategy provides a foundation for synthesizing complex molecules that could serve as key intermediates in pharmaceutical research and development (Dzedulionytė et al., 2022).
Antiproliferative and Anti-inflammatory Potential
The compound and its structural analogs have shown promise in the search for novel therapeutic agents, particularly in the fields of anti-inflammatory and anticancer research.
Studies on pyrazole-sulfonamide derivatives have revealed their potential in antiproliferative activities against certain cancer cell lines, indicating the utility of these compounds in developing novel anticancer therapies (Mert et al., 2014).
The exploration of pyrazoline methanesulfonates for insecticidal activity underscores the versatility of these compounds, suggesting their application in agriculture and pest management, in addition to their potential therapeutic uses (Finkelstein & Strock, 1997).
Mechanistic Insights and Photocatalysis
Research into the light-induced reactions of tetrazole-quinone 1,3-dipolar cycloadditions offers insights into novel synthetic pathways, potentially paving the way for green chemistry applications and the synthesis of complex molecular structures.
- The study of light-induced tetrazole-quinone 1,3-dipolar cycloadditions provides a detailed mechanism for synthesizing pyrazole-fused quinones, offering a green and efficient method for compound synthesis with potential applications in medicinal chemistry and material science (He et al., 2021).
properties
IUPAC Name |
1-(4-fluorophenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O2S/c16-13-4-2-12(3-5-13)11-23(21,22)18-9-14-8-15-10-17-6-1-7-20(15)19-14/h2-5,8,17-18H,1,6-7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLJSQCIAQZBQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=NN2C1)CNS(=O)(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanesulfonamide |
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